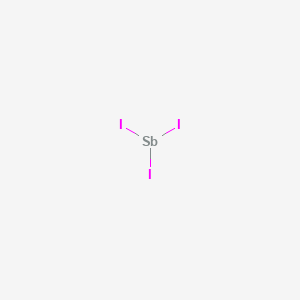

Antimony(III) iodide

Description

Properties

CAS No. |

7790-44-5 |

|---|---|

Molecular Formula |

I3Sb |

Molecular Weight |

502.473 g/mol |

IUPAC Name |

antimony(3+);triiodide |

InChI |

InChI=1S/3HI.Sb/h3*1H;/q;;;+3/p-3 |

InChI Key |

KWQLUUQBTAXYCB-UHFFFAOYSA-K |

SMILES |

[Sb](I)(I)I |

Canonical SMILES |

[Sb+3].[I-].[I-].[I-] |

boiling_point |

400 °C |

Color/Form |

Ruby-red, trigonal crystals (yellowish-green modifications have been observed) Red rhombic crystals Red-to-yellow crystals |

density |

4.92 g/cu cm at 25 °C |

melting_point |

171 °C |

Other CAS No. |

7790-44-5 |

Pictograms |

Irritant; Environmental Hazard |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Reacts with water Decomposes in water with precipitation of oxyiodide Soluble in ethanol, acetone; insoluble in carbon tetrachloride Souble in alcohol; acetone; carbon disulfide, hydrochloric acid, solution of potassium iodide; insoluble in carbon tetrachloride |

vapor_pressure |

1 mm Hg at163.6 °C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Antimony(III) Iodide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and space group of Antimony(III) iodide (SbI₃), a compound of interest for researchers, scientists, and professionals in drug development and materials science. This document outlines the crystallographic parameters of its common polymorphic forms, details experimental protocols for its synthesis and analysis, and presents a visual representation of its structural diversity.

Introduction to the Crystal Structure of this compound

This compound, a ruby-red solid, is a significant binary iodide of antimony.[1] Its crystal structure is known to exhibit polymorphism, with the two most commonly reported forms being a rhombohedral and a monoclinic phase.[1][2] The arrangement of atoms in these crystalline lattices dictates the material's physical and chemical properties, making a thorough understanding of its structure crucial for its application. In the solid state, the antimony center is typically surrounded by an octahedron of six iodide ligands, with three shorter and three more distant bonds.[1]

Crystallographic Data of this compound Polymorphs

The quantitative crystallographic data for the rhombohedral and monoclinic polymorphs of this compound are summarized below for comparative analysis.

Rhombohedral Polymorph (Space Group: R-3)

The rhombohedral form of this compound is a well-documented phase.[1][3]

| Crystallographic Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 (No. 148) |

| Lattice Parameters | a = 8.61 Å, c = 21.68 Å |

| α = β = 90°, γ = 120° | |

| Formula Units per Unit Cell (Z) | 6 |

Note: Detailed atomic coordinates for the rhombohedral polymorph require access to specialized crystallographic databases.

Monoclinic Polymorph (Space Group: P2₁/c)

A monoclinic phase of this compound has also been characterized, offering a different structural arrangement.[2][4]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

| Lattice Parameters | a = 7.28 Å, b = 10.91 Å, c = 8.49 Å |

| α = γ = 90°, β = 110.1° | |

| Formula Units per Unit Cell (Z) | 4 |

Table of Atomic Coordinates for Monoclinic SbI₃ (P2₁/c)

| Atom | Wyckoff Symbol | x | y | z |

| Sb | 4e | 0.250 | 0.118 | 0.045 |

| I1 | 4e | 0.000 | 0.250 | 0.250 |

| I2 | 4e | 0.500 | 0.000 | 0.250 |

| I3 | 4e | 0.250 | 0.417 | 0.208 |

Data sourced from the Materials Project.[2]

Experimental Protocols

Synthesis of this compound Crystals

Single crystals of this compound suitable for X-ray diffraction can be synthesized through the direct reaction of elemental antimony and iodine in an organic solvent.[5][6][7]

Materials:

-

Antimony powder (99.9% purity)

-

Iodine crystals (99.9% purity)

-

Toluene (B28343) or Benzene (B151609) (anhydrous)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Schlenk line or inert atmosphere setup

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of antimony powder and iodine crystals to the three-neck round-bottom flask. A typical ratio is 2:3 by moles (Sb:I₂).[5]

-

Add anhydrous toluene or benzene to the flask to create a suspension.[5][8]

-

Attach the reflux condenser and place the flask in the heating mantle on a magnetic stirrer.

-

Heat the mixture to the boiling point of the solvent while stirring continuously.[6]

-

Reflux the solution until the characteristic violet color of iodine disappears, indicating the completion of the reaction.[6]

-

Slowly cool the reaction mixture to room temperature. Ruby-red crystals of this compound will precipitate out of the solution.[5]

-

Isolate the crystals by filtration under an inert atmosphere.

-

Wash the crystals with a small amount of cold, anhydrous solvent and dry them under vacuum.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The following protocol is a generalized procedure for inorganic compounds like this compound.

Equipment:

-

Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Goniometer head

-

Cryostream for low-temperature data collection

-

Appropriate software for data collection, integration, and structure solution and refinement (e.g., SHELXTL)

Procedure:

-

Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a glass fiber or a loop with a minimal amount of adhesive or oil.

-

Data Collection:

-

Mount the crystal on the goniometer head and place it on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) using the cryostream to minimize thermal vibrations and improve data quality.

-

Perform an initial set of scans to determine the unit cell parameters and the crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of frames at different orientations.

-

-

Data Reduction and Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Determine the space group based on the systematic absences in the diffraction data.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model using full-matrix least-squares methods against the experimental data. This process involves adjusting atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern matches the observed pattern.

-

The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit, and the residual electron density map.

-

Visualization of Polymorphism

The existence of different crystal structures for this compound can be represented as a logical relationship between the compound and its known polymorphs.

Caption: Polymorphism of this compound.

References

- 1. AMCSD – RRUFF – Comprehensive Database of Mineral Data [rruff.net]

- 2. Mineralogical Society of America - The American Mineralogist Crystal Structure Database [minsocam.org]

- 3. Antimony triiodide - Wikipedia [en.wikipedia.org]

- 4. ISSN 2052-5206 (Online) | Acta crystallographica. Section B, Structural science, crystal engineering and materials | The ISSN Portal [portal.issn.org]

- 5. American Mineralogist Crystal Structure Database | re3data.org [re3data.org]

- 6. Acta Crystallographica Section B - Wikipedia [en.wikipedia.org]

- 7. books.google.cn [books.google.cn]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

An In-depth Technical Guide to the Physical and Chemical Properties of Antimony Triiodide (SbI₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony triiodide (SbI₃) is an inorganic compound that has garnered interest in various scientific fields due to its unique properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of SbI₃, intended for researchers, scientists, and professionals in drug development. The document details its structural, thermodynamic, and reactive properties, supported by tabulated data for easy reference. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this compound. Visual diagrams generated using Graphviz are included to illustrate key processes and structures, adhering to specified formatting for clarity and accessibility.

Introduction

Antimony triiodide, with the chemical formula SbI₃, is a ruby-red crystalline solid. It is the only binary iodide of antimony that has been well-characterized.[1][2] The compound exists with antimony in the +3 oxidation state.[3] Its structure is phase-dependent, exhibiting a molecular, pyramidal geometry in the gaseous state as predicted by VSEPR theory.[1][2] In the solid state, the antimony center is coordinated with six iodide ligands in a distorted octahedral geometry, with three shorter and three longer Sb-I distances.[1][2] This guide will delve into the essential physical and chemical properties of SbI₃, providing a foundational resource for its application in research and development.

Physical Properties

The physical properties of antimony triiodide are summarized in the tables below, providing a consolidated reference for its key characteristics.

General and Molar Properties

| Property | Value | Reference(s) |

| Chemical Formula | SbI₃ | [3] |

| Molar Mass | 502.473 g/mol | [1][4] |

| Appearance | Ruby-red, trigonal crystals (yellowish-green modifications also exist) | [1][4] |

| Odor | Disagreeable | [4] |

Thermodynamic Properties

| Property | Value | Reference(s) |

| Melting Point | 170.5 °C (443.6 K) | [1][2] |

| Boiling Point | 401.6 °C (674.8 K) | [1][2] |

| Density | 4.92 g/cm³ at 25 °C | [4] |

| Heat of Vaporization | 68.6 kJ/mol at 401 °C | [4] |

| Vapor Pressure | 1 mm Hg at 163.6 °C | [4] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Decomposes with precipitation of antimony oxyiodide (SbOI) | [4] |

| Ethanol | Soluble | [4] |

| Acetone | Soluble | [4] |

| Benzene | Soluble | [1] |

| Carbon Disulfide | Soluble | [1] |

| Hydrochloric Acid | Soluble | [1] |

| Potassium Iodide Solution | Soluble | [1] |

| Carbon Tetrachloride | Insoluble | [4] |

| Chloroform | Insoluble | [1] |

Chemical Properties and Reactivity

Antimony triiodide exhibits a range of chemical behaviors, primarily characterized by its reactivity with water and its Lewis acidic nature.

-

Hydrolysis: SbI₃ readily hydrolyzes in the presence of water or moist air to form antimony oxyiodide (SbOI), a yellow precipitate.[4] This reaction is a key consideration for the handling and storage of the compound.

SbI₃ + H₂O → SbOI + 2HI

-

Lewis Acidity: Antimony triiodide acts as a Lewis acid, readily forming adducts with various Lewis bases such as amines, ethers, and phosphines.[5][6] This property is central to its use in coordination chemistry and catalysis. The antimony center can accept electron pairs from donor molecules, leading to the formation of stable coordination complexes.[5]

-

Thermal Decomposition: When heated to decomposition, SbI₃ emits highly toxic fumes of antimony and hydrogen iodide.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of antimony triiodide, compiled from various sources to offer a practical guide for laboratory work.

Synthesis of Antimony Triiodide

A common and controlled method for the synthesis of SbI₃ involves the direct reaction of antimony powder with iodine in an organic solvent.[3]

-

Materials:

-

Antimony powder (Sb)

-

Iodine (I₂)

-

Toluene (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend antimony powder in anhydrous toluene.

-

Gradually add a stoichiometric amount of iodine to the suspension while stirring. The reaction is exothermic.

-

Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by the disappearance of the violet color of iodine.

-

After the reaction is complete (indicated by a color change to deep red or orange), the solution is hot-filtered to remove any unreacted antimony.

-

Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of ruby-red SbI₃ crystals.

-

Collect the crystals by filtration, wash with a small amount of cold, anhydrous toluene, and dry under vacuum.

-

An alternative sonochemical synthesis has also been reported, offering a more efficient and reproducible method.[7] This involves the ultrasonic irradiation of antimony and iodine powder in methanol.[7]

Characterization Techniques

XRD is employed to confirm the crystal structure and phase purity of the synthesized SbI₃.

-

Sample Preparation: A small amount of the crystalline SbI₃ is finely ground into a powder. The powder is then mounted on a sample holder, ensuring a flat and even surface.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection:

-

2θ Range: 10-80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

-

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction data for SbI₃ from crystallographic databases (e.g., JCPDS) to confirm the rhombohedral crystal structure and identify any impurities.[8][9]

DSC is used to determine the melting point and assess the purity of SbI₃.

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[10] An empty sealed pan is used as a reference.[10]

-

Instrumentation: A calibrated DSC instrument.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[11]

-

Temperature Range: The sample is heated from room temperature to a temperature above the expected melting point (e.g., 25 °C to 200 °C).

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained with a constant purge gas flow.[10]

-

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic peak in the DSC thermogram. The enthalpy of fusion can be calculated from the area of the melting peak.

TGA is utilized to study the thermal stability and decomposition of SbI₃.

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) is placed in a ceramic (e.g., alumina) crucible.

-

Instrumentation: A TGA instrument.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, for example, 10 °C/min, is used.

-

Temperature Range: The sample is heated over a wide temperature range, for instance, from room temperature to 600 °C, to observe any mass loss events.

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to study different decomposition pathways.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the percentage of residual mass provide information about the thermal stability of the compound.

UV-Vis spectroscopy can be used to study the electronic properties of SbI₃, such as its band gap.

-

Sample Preparation: For solution-state measurements, a dilute solution of SbI₃ is prepared in a suitable transparent solvent (e.g., toluene). For solid-state measurements, a thin film of SbI₃ can be deposited on a transparent substrate (e.g., quartz).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Collection: The absorbance spectrum is recorded over a wavelength range, typically from 200 to 800 nm.[1][12]

-

Data Analysis: The absorption edge can be determined from the spectrum, and from this, the optical band gap can be estimated using a Tauc plot.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of antimony triiodide's synthesis and structure.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of antimony triiodide. The tabulated data offers a quick and accessible reference for its key characteristics, while the experimental protocols provide practical guidance for its synthesis and analysis in a laboratory setting. The visualizations aim to enhance the understanding of its synthesis workflow and structural properties. This compilation of information serves as a valuable resource for scientists and researchers, facilitating further investigation and application of antimony triiodide in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimony triiodide - Wikipedia [en.wikipedia.org]

- 3. WebElements Periodic Table » Antimony » antimony triiodide [winter.group.shef.ac.uk]

- 4. Antimony Triiodide | I3Sb | CID 24630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Properties of antimony triiodide photodecomposition and Lewis acidity [scielo.org.mx]

- 7. Researching | Highly Efficient and Reproducible Sonochemical Synthesis of SbI3 and Its Films [researching.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. qualitest.ae [qualitest.ae]

- 11. torontech.com [torontech.com]

- 12. Synthesis, Structure, and UV–Vis Characterization of Antimony(III) Phthalocyanine: [(SbPc)2(Sb2I8)(SbBr3)]2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of High-Purity Antimony(III) Iodide

For Researchers, Scientists, and Drug Development Professionals

Antimony(III) iodide (SbI₃), also known as antimony triiodide, is a ruby-red crystalline solid with significant applications across various scientific fields.[1][2] It serves as a key precursor in the synthesis of antimony-based drugs, particularly for treating parasitic infections, and is utilized in the development of advanced materials such as semiconductors and thermoelectric materials.[1][2][3] In materials science, SbI₃ is used as a dopant, and its unique optoelectronic properties are of interest in the fabrication of photodetectors and solar cells.[2][3][4] Given its role as a starting material, the synthesis of high-purity SbI₃ is critical for ensuring the quality and efficacy of the final products in both pharmaceutical and materials science research.

This technical guide provides an in-depth overview of the primary methods for synthesizing high-purity this compound, complete with detailed experimental protocols and comparative data.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of SbI₃ is presented below. This data is essential for handling, purification, and characterization of the compound.

| Property | Value |

| Molecular Formula | SbI₃[3] |

| Molecular Weight | 502.47 g/mol [3] |

| Appearance | Ruby-red crystalline solid[1][5] |

| Melting Point | 170-170.5 °C[1][3] |

| Boiling Point | 401-401.6 °C[1][3] |

| Density | 4.92 g/cm³ at 25 °C[3][6] |

| Solubility | Soluble in benzene, alcohol, acetone, CS₂, HCl, KI.[1][7] Insoluble in chloroform.[1][8] |

| Reactivity | Hydrolyzes in water to form antimony oxyiodide.[7][8] |

Synthesis Methodologies

High-purity this compound can be prepared via several methods. The most common and effective approaches involve the direct reaction of elemental antimony and iodine. These can be broadly categorized into solution-phase synthesis and solvent-free (sealed tube) synthesis.

Method 1: Solution-Phase Synthesis and Recrystallization

This method involves the direct reaction of antimony powder and elemental iodine in a high-boiling point organic solvent, such as toluene (B28343) or benzene.[5][9] The reaction is more controlled than the direct combination of elements without a solvent, which can be violent.[5][10] The product is then purified by recrystallization from the same or another suitable solvent.

Experimental Protocol:

-

Reactant Preparation: In a 250 mL three-neck round-bottom flask, add 3.5 g of finely powdered antimony metal and 7.0 g of iodine crystals.[9] A slight excess of antimony can be used to ensure all iodine reacts.[8]

-

Apparatus Setup: Equip the flask with a reflux condenser and a magnetic stir bar.[9] Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.[8]

-

Reaction: Add 150 mL of dry toluene to the flask through the condenser.[9] The iodine will immediately dissolve, forming a violet-colored solution.[9]

-

Reflux: Heat the mixture to reflux (approximately 110 °C for toluene) with continuous stirring.[9] Continue refluxing until the characteristic violet color of iodine disappears, and the solution turns dark yellow to green, indicating the completion of the reaction.[9] This indicates that the iodine has been consumed to form SbI₃.

-

Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel to remove the excess unreacted antimony powder.[9][11] Some SbI₃ may crystallize in the funnel upon cooling; this can be redissolved by washing with a small amount of hot, fresh solvent.[9]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Beautiful, ruby-red crystals of this compound will precipitate from the solution.[9][11]

-

Isolation and Drying: Collect the crystals by filtration (e.g., using a Hirsch funnel).[11] Wash the crystals with a small amount of a solvent in which SbI₃ is insoluble, such as chloroform, to remove residual toluene.[8] Dry the purified crystals under vacuum to remove any remaining solvent.[8] The typical yield for this method is approximately 80%.[5][10]

Caption: Experimental workflow for the solution-phase synthesis of SbI₃.

Method 2: Solvent-Free Synthesis and Vacuum Sublimation

This "fire method" involves heating the elemental reactants in a sealed, evacuated glass tube.[12] It avoids the use of solvents, which can be a source of impurities, and often results in a higher yield and purity, especially when coupled with vacuum sublimation for purification.[7][12]

Experimental Protocol:

-

Reactant Preparation: Calculate and weigh stoichiometric amounts of high-purity (>99.99%) antimony and iodine according to the reaction 2Sb + 3I₂ → 2SbI₃.[5][12]

-

Tube Sealing: Place the iodine and then the antimony into a clean, dry, thick-walled borosilicate or quartz glass tube that is sealed at one end.[12] The total amount of reactants should not exceed 15% of the tube's volume.[12]

-

Evacuation: Connect the tube to a vacuum pump and evacuate it to a pressure below 15 Pa before sealing the open end with a torch.[12]

-

Reaction: Place the sealed ampoule inside a protective steel pipe and heat it in a furnace. A swing furnace is recommended to ensure good mixing.[12] Heat the ampoule to 320-380 °C for 2 to 12 hours.[12]

-

Cooling: After the reaction is complete, turn off the furnace and allow the ampoule to cool to room temperature naturally.[12]

-

Purification (Vacuum Sublimation): Carefully break open the ampoule in a controlled environment (e.g., a glovebox). The crude SbI₃ product can be purified by sublimation under vacuum.[7] Place the crude product in a sublimation apparatus and heat it to 180-200 °C under high vacuum.[12] High-purity SbI₃ will sublime and deposit as a red solid on the cold finger of the apparatus, leaving non-volatile impurities behind.[7]

-

Storage: The final product should be stored in an airtight container away from light and moisture.[12] This method can achieve yields exceeding 99%.[12]

Caption: Workflow for solvent-free synthesis and vacuum sublimation of SbI₃.

Comparison of Synthesis Methods

The choice of synthesis method depends on the desired purity, yield, available equipment, and scale of the reaction.

| Parameter | Solution-Phase Synthesis | Solvent-Free Synthesis |

| Purity | Good to High (≥98%)[3] | Very High to Ultra-High (>99.99%)[12] |

| Typical Yield | ~80%[5][10] | >99%[12] |

| Reaction Temp. | Lower (e.g., 110 °C in Toluene)[9] | Higher (320-380 °C)[12] |

| Reaction Time | Variable, until iodine color fades[9] | 2-12 hours[12] |

| Equipment | Standard reflux glassware[9] | Sealed tube, furnace, vacuum pump[12] |

| Safety | Flammable organic solvents[9] | High pressure in sealed tube, requires shielding[12] |

| Purification | Recrystallization[9] | Vacuum Sublimation[7][12] |

Applications in Drug Development

Antimony compounds have a history of use in medicine.[13] High-purity this compound is a crucial starting material for creating more complex organoantimony compounds or coordination complexes. Researchers have synthesized and studied novel this compound complexes with heterocyclic thioamides, which have shown moderate cytostatic activity against various tumor cell lines in vitro.[14][15] The purity of the initial SbI₃ is paramount in these applications to avoid introducing interfering impurities into biological assays and to ensure reproducibility in the synthesis of the final active compounds.

Conclusion

The synthesis of high-purity this compound is readily achievable through two primary methods: solution-phase reaction in an organic solvent and a solvent-free direct reaction in a sealed tube. The solution-phase method offers a more controlled reaction at lower temperatures, while the solvent-free method, particularly when combined with vacuum sublimation, is capable of producing material with exceptionally high purity and yield. The selection of the appropriate method will be guided by the specific purity requirements of the intended application, whether in materials science or as a precursor for pharmacologically active compounds.

References

- 1. Antimony triiodide - Wikipedia [en.wikipedia.org]

- 2. Antimony Iodide [ahpmat.com]

- 3. chemimpex.com [chemimpex.com]

- 4. One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WebElements Periodic Table » Antimony » antimony triiodide [winter.group.shef.ac.uk]

- 6. ヨウ化アンチモン(III) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. google.com [google.com]

- 9. youtube.com [youtube.com]

- 10. WebElements Periodic Table » Antimony » antimony triiodide [webelements.co.uk]

- 11. Properties of antimony triiodide photodecomposition and Lewis acidity | Educación Química [elsevier.es]

- 12. CN106335923A - Preparation method for antimony iodide - Google Patents [patents.google.com]

- 13. Antimony triiodide - Hazardous Agents | Haz-Map [haz-map.com]

- 14. Structural motifs and biological studies of new this compound complexes with thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Antimony Triiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and synthesis of antimony triiodide (SbI₃). The information is curated for professionals in research and development who require a deep understanding of this compound's physicochemical properties.

Molecular Structure and Geometry

Antimony triiodide is a fascinating inorganic compound that exhibits distinct structural arrangements in the gaseous and solid states. This dual behavior is a direct consequence of the nature of its chemical bonds and the influence of intermolecular forces.

Gas-Phase Geometry: A Pyramidal Molecule

In the gaseous phase, antimony triiodide exists as a discrete molecule with a trigonal pyramidal geometry.[1][2] This structure is a classic example of the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central antimony (Sb) atom is bonded to three iodine (I) atoms and possesses one lone pair of electrons. According to the VSEPR model, the four electron pairs (three bonding pairs and one lone pair) arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion. However, the presence of the lone pair, which exerts a greater repulsive force than bonding pairs, compresses the I-Sb-I bond angles, resulting in a pyramidal molecular shape.

The hybridization of the central antimony atom in gaseous SbI₃ is considered to be sp³, which is consistent with the tetrahedral arrangement of its electron pairs. The molecule is polar due to its asymmetrical shape and the significant difference in electronegativity between antimony and iodine, resulting in a net dipole moment.

Solid-State Structure: A Coordinated Crystal Lattice

In the solid state, antimony triiodide adopts a more complex, coordinated structure. It crystallizes in a rhombohedral system, where the central antimony atom is not bonded to just three iodine atoms but is surrounded by an octahedron of six iodide ligands.[1][2] These six iodine atoms are not equidistant; three are located closer to the antimony atom, while the other three are more distant. This arrangement suggests a bonding character that is intermediate between covalent and ionic.

A monoclinic polymorph of antimony triiodide (space group P2₁/c) has also been identified, featuring a two-dimensional layered structure. In this form, the antimony atom is bonded to five iodine atoms in a distorted square pyramidal geometry, with Sb-I bond distances ranging from 2.78 to 3.52 Å.[3]

Bonding Characteristics

The nature of the chemical bonds in antimony triiodide is crucial to understanding its properties and reactivity.

VSEPR Theory and Hybridization

As previously mentioned, the pyramidal geometry of gaseous SbI₃ is well-explained by VSEPR theory, with an AX₃E₁ designation for the central antimony atom. The sp³ hybridization allows for the formation of three sigma bonds with the iodine atoms and accommodates the non-bonding lone pair of electrons.

Polarity

The significant difference in electronegativity between antimony (2.05) and iodine (2.66) leads to polar covalent Sb-I bonds. The pyramidal geometry of the gaseous molecule results in an uneven distribution of charge, making antimony triiodide a polar molecule with a measurable dipole moment.

Quantitative Structural Data

The following tables summarize the key quantitative data related to the molecular and crystal structure of antimony triiodide.

| Parameter | Value | State |

| Molecular Formula | SbI₃ | - |

| Molar Mass | 502.47 g/mol | - |

| Molecular Geometry | Trigonal Pyramidal | Gas |

| Crystal System (common) | Rhombohedral | Solid |

| Crystal System (polymorph) | Monoclinic (P2₁/c) | Solid |

| Sb-I Bond Distance Range | 2.78 - 3.52 Å | Solid (Monoclinic) |

Experimental Protocols

Synthesis of Antimony Triiodide

A common and effective method for the laboratory synthesis of antimony triiodide involves the direct reaction of elemental antimony with iodine in an appropriate solvent.

Materials:

-

Antimony powder (3.5 g)

-

Iodine crystals (7.0 g)

-

Toluene (B28343) (150 mL), dried

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Temperature probe

Procedure:

-

To a 250 mL three-neck round-bottom flask, add 3.5 g of antimony powder followed by 7.0 g of iodine crystals.

-

Assemble the flask with a reflux condenser and a magnetic stirrer.

-

Add 150 mL of dried toluene to the flask. The iodine will dissolve, imparting a violet color to the solution.

-

Begin stirring and heating the mixture using a heating mantle.

-

Bring the solution to reflux, which occurs at approximately 110°C (the boiling point of toluene).

-

Continue the reflux until the characteristic violet color of iodine disappears, indicating the completion of the reaction. The solution will typically turn a dark yellow to green color.

-

Allow the solution to cool slowly to room temperature. Ruby-red crystals of antimony triiodide will precipitate.

-

Collect the crystals by filtration and dry them. This method typically yields a high percentage of the product.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: VSEPR model and hybridization of gaseous SbI₃.

Applications in Research and Development

Antimony triiodide is a material of interest in several advanced technological fields:

-

Thermoelectric Materials: It is utilized as a dopant in the preparation of thermoelectric materials, which can convert heat energy into electrical energy and vice versa.

-

Electronics and Optoelectronics: Due to its semiconductor properties, SbI₃ is explored for use in the fabrication of thin-film transistors and photodetectors.[4]

-

Precursor in Synthesis: It serves as a precursor in the synthesis of various antimony-based compounds, including pharmaceuticals for treating parasitic infections.[4]

-

Analytical Chemistry: Antimony triiodide can be employed as a reagent in analytical methods for the detection and quantification of other elements.[4]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Band Gap Energy and Electronic Properties of Antimony Triiodide (SbI₃)

Abstract

Antimony triiodide (SbI₃) is a layered semiconductor material that has garnered significant interest for its unique optical and electronic properties.[1] With a wide band gap and high refractive index, SbI₃ is a promising candidate for applications in radiation detection, optoelectronic devices, and as a precursor in the synthesis of lead-free perovskites.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental electronic properties of SbI₃, with a primary focus on its band gap energy. It details the material's crystal and electronic structure, summarizes experimental and theoretical findings, and outlines the methodologies employed for its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with or exploring the potential of antimony triiodide.

Crystal and Electronic Structure

Antimony triiodide is a binary compound that primarily crystallizes in a trigonal (rhombohedral) structure at ambient conditions, belonging to the R-3 space group.[1][5] It also has a monoclinic phase with the P2₁/c space group.[5][6] The structure is characterized by layers of SbI₃ sheets held together by van der Waals forces.[5] In the solid state, the antimony (Sb) atom is at the center of an octahedron formed by six iodide (I) ligands.[7]

The electronic properties of SbI₃ are a direct consequence of its atomic composition and crystal structure. Antimony (Sb) is a metalloid in Group 15 of the periodic table, while Iodine (I) is a halogen from Group 17. The significant difference in electronegativity between Sb and I atoms leads to the formation of a semiconductor with a distinct band gap.

Table 1: Crystallographic Data for Antimony Triiodide (SbI₃)

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Trigonal | R-3 (No. 148) | 7.482 | 7.482 | 20.900 | 90 | 90 | 120 | [1] |

| Monoclinic | P2₁/c (No. 14) | 7.59 | 11.50 | 8.86 | 90 | 109.83 | 90 | [6] |

Band Gap Energy of SbI₃

The band gap is a critical parameter for a semiconductor, defining its electronic and optical characteristics. It represents the energy difference between the top of the valence band and the bottom of the conduction band. Materials can have a direct or an indirect band gap, which dictates the mechanism of electron-hole recombination and photon absorption.

Both experimental measurements and theoretical calculations have been employed to determine the band gap of SbI₃. Experimental values for the direct band gap are reported to be in the range of 2.1-2.3 eV.[3][8] Theoretical calculations based on Density Functional Theory (DFT) have also been performed to understand the electronic band structure of SbI₃.[3][8] It is important to note that theoretical band gap values can sometimes be underestimated by standard DFT calculations.[9][10]

Table 2: Band Gap Energy of Antimony Triiodide (SbI₃)

| Band Gap Type | Energy (eV) | Method | Reference |

| Direct | 2.1 - 2.3 | Experimental (Thin Film) | [3][8] |

| Indirect | ~2.1 | Experimental | [3] |

| Direct | 2.893 | Experimental (SbI₃·3S₈ Crystal) | [11] |

| Indirect | 1.986 | Experimental (SbI₃·3S₈ Crystal) | [11] |

| Direct | 2.2 | Experimental (Crystal) | [12] |

| Theoretical | 2.21 | DFT Calculation | [6] |

Electronic Properties of SbI₃

Beyond the band gap, other electronic properties such as electrical conductivity and carrier mobility are crucial for device applications. Antimony triiodide is noted for its high resistivity.[1] The layered structure of SbI₃ can lead to anisotropy in its electronic transport properties.

Quantitative data on the electronic properties of pure SbI₃ is not extensively available in the provided search results. However, its use as a dopant in thermoelectric materials suggests that its electronic properties can be tailored.[7]

Table 3: Other Physical and Electronic Properties of SbI₃

| Property | Value | Units | Reference |

| Molar Mass | 502.473 | g·mol⁻¹ | [7] |

| Density | 4.921 | g/cm³ | [7] |

| Melting Point | 170.5 | °C | [7] |

| Boiling Point | 401.6 | °C | [7] |

Experimental Protocols and Methodologies

Accurate characterization of the electronic properties of SbI₃ relies on a combination of experimental techniques and theoretical modeling.

Synthesis of SbI₃

Several methods are employed for the synthesis of SbI₃, including:

-

Sonochemical Synthesis: This method uses antimony and iodine powders as raw materials in a solvent like methanol, subjected to ultrasound for a specific duration.[2]

-

Sublimation: This technique can be used to obtain highly oriented SbI₃ crystals.[2]

-

Vapor Transport Deposition: This method is used for preparing SbI₃ thin films.[2]

-

Bridgman Method: This is a conventional crystal growth technique used for growing SbI₃ crystals from a molten phase.[12]

Band Gap Determination

UV-Visible spectroscopy is a common technique to experimentally determine the band gap of semiconductors.[13][14]

-

Principle: The method is based on the absorption of light by the material. When a photon with energy greater than or equal to the band gap energy strikes the semiconductor, it can excite an electron from the valence band to the conduction band. By analyzing the absorption spectrum, the band gap energy can be determined.

-

Experimental Protocol (Tauc Plot Method):

-

A thin film or a solution of the SbI₃ sample is prepared.

-

The absorbance or reflectance spectrum of the sample is measured using a UV-Vis spectrophotometer over a range of wavelengths.[13]

-

The absorption coefficient (α) is calculated from the absorbance data.

-

A Tauc plot is constructed by plotting (αhν)^(1/γ) against the photon energy (hν).[13] The value of γ depends on the nature of the electronic transition (γ = 1/2 for direct allowed transitions and γ = 2 for indirect allowed transitions).

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)^(1/γ) = 0). The intercept on the energy axis gives the value of the band gap energy (Eg).[13]

-

Photoluminescence (PL) spectroscopy is another powerful tool for investigating the electronic structure and recombination processes in semiconductors.

-

Principle: A laser with energy greater than the band gap is used to excite electrons into the conduction band. These excited electrons then relax back to the valence band, emitting photons in the process. The energy of the emitted photons corresponds to the band gap energy.[15]

-

Experimental Protocol:

-

The SbI₃ sample is placed in a cryostat to control the temperature.

-

A continuous wave laser (e.g., 532 nm) is used as the excitation source.[16]

-

The emitted photoluminescence is collected and analyzed by a spectrometer equipped with a suitable detector (e.g., a cooled Si-CCD or an InGaAs detector).[16]

-

The PL spectrum is recorded, and the peak position of the emission corresponding to the band-to-band recombination provides the band gap energy.

-

Electronic Structure Calculation

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of materials.[3][8]

-

Principle: DFT calculations solve the Schrödinger equation for a many-electron system by mapping it onto a fictitious system of non-interacting electrons moving in an effective potential. The exchange-correlation functional is a key component of DFT that approximates the complex many-body effects.

-

Computational Workflow:

-

The crystal structure of SbI₃ (atomic positions and lattice parameters) is used as the input.

-

A suitable exchange-correlation functional (e.g., PBE) is chosen.[17]

-

The electronic ground state is calculated self-consistently.

-

The electronic band structure and density of states are then computed along high-symmetry directions in the Brillouin zone.[17]

-

The band gap is determined from the calculated band structure as the energy difference between the valence band maximum and the conduction band minimum.

-

Visualizations

Diagrams of Methodologies and Structures

Caption: Simplified representation of the layered crystal structure of SbI₃.

Caption: Workflow from SbI₃ synthesis to electronic property analysis.

Caption: Conceptual diagram of electronic excitation in SbI₃.

Conclusion

Antimony triiodide is a compelling semiconductor with a wide, direct band gap in the visible range, making it suitable for various optoelectronic applications. This guide has provided a detailed overview of its fundamental electronic properties, with a particular focus on its band gap energy. The compilation of crystallographic data, experimental and theoretical band gap values, and detailed experimental protocols serves as a foundational resource for researchers. Further investigations into the charge transport properties, such as carrier mobility and concentration, and the influence of doping and defects will be crucial for the continued development and application of SbI₃-based technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Researching | Highly Efficient and Reproducible Sonochemical Synthesis of SbI3 and Its Films [m.researching.cn]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Materials Data on SbI3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Antimony triiodide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advancing solid-state band gap predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Antimony(III) Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Antimony(III) iodide (SbI₃) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the dissolution characteristics of this compound for applications ranging from synthesis and purification to the formulation of novel therapeutic agents.

Introduction to this compound

This compound is an inorganic compound with the chemical formula SbI₃. It exists as ruby-red crystals and is the only binary iodide of antimony that has been characterized. In the solid state, the antimony center is octahedrally coordinated with six iodide ligands. This compound is of significant interest in materials science, particularly as a dopant in thermoelectric materials, and its solubility characteristics are crucial for its synthesis, purification, and application in various chemical processes.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Acetone | C₃H₆O | Soluble, Slightly Soluble[1][2][3][4] | Not Specified |

| Ethanol | C₂H₅OH | Slightly Soluble, Insoluble[1][2] | Not Specified |

| Benzene | C₆H₆ | Soluble[2][4] | Not Specified |

| Carbon Disulfide | CS₂ | Soluble[2] | Not Specified |

| Chloroform | CHCl₃ | Insoluble[4] | Not Specified |

| Carbon Tetrachloride | CCl₄ | Insoluble[2][5] | Not Specified |

| Methylene Iodide | CH₂I₂ | 11.3 g / 100 g[2] | 12 |

| Sulfur Dioxide | SO₂ | 0.013 g / 100 g[2] | 0 |

| Dimethylamine | (CH₃)₂NH | Very Soluble[2] | Not Specified |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative and can vary between sources. For precise applications, experimental determination of solubility under specific conditions is highly recommended.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the solubility of this compound, including its synthesis, purification by recrystallization, and the determination of its solubility in an organic solvent.

Synthesis and Purification of this compound by Recrystallization

The synthesis of this compound can be achieved through the direct reaction of antimony powder with iodine in a suitable organic solvent, such as toluene (B28343) or benzene. The subsequent purification of the crude product is typically performed by recrystallization.

Materials and Equipment:

-

Antimony powder

-

Iodine crystals

-

Toluene (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Vacuum source

-

Drying oven or desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend finely powdered antimony in anhydrous toluene.

-

Addition of Iodine: Gradually add a stoichiometric amount of iodine crystals to the stirring suspension.

-

Reflux: Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the disappearance of the violet color of the iodine.

-

Hot Filtration (Optional): If unreacted antimony or other solid impurities are present, perform a hot filtration of the reaction mixture to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This compound will crystallize as red needles. For maximum yield, the flask can be further cooled in an ice bath.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold, fresh toluene to remove any soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.

Determination of Solubility

The following protocol describes a general method for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.

Materials and Equipment:

-

Purified this compound

-

Selected organic solvent

-

A set of sealed, temperature-controlled vials or test tubes

-

Shaker or magnetic stirrer

-

Thermostatic bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer or other analytical instrument for concentration measurement (optional, for high-precision measurements)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the chosen organic solvent.

-

Equilibration: Seal the vials and place them in a thermostatic bath set to the desired temperature. Agitate the mixtures using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant solution using a pre-heated syringe fitted with a filter to avoid transferring any undissolved solid.

-

Gravimetric Analysis: Transfer the sampled solution to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Calculation of Solubility: Weigh the container with the dry residue. The mass of the residue corresponds to the amount of this compound dissolved in the sampled volume of the solvent. Calculate the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).

-

Repeatability: Repeat the measurement at each temperature to ensure the reproducibility of the results.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the context of solubility studies.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship for selecting a suitable recrystallization solvent.

References

- 1. 碘化锑(III) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. antimony triiodide [chemister.ru]

- 3. 7790-44-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Antimony triiodide - Wikipedia [en.wikipedia.org]

- 5. Antimony Triiodide | I3Sb | CID 24630 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties and Stability of Antimony Triiodide (SbI₃)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antimony triiodide (SbI₃) is a binary iodide of significant interest due to its applications as a dopant in thermoelectric materials and as a component in radiation detectors and other optoelectronic devices.[1][2] A thorough understanding of its thermal properties and stability is critical for its synthesis, purification, and application. This technical guide provides a comprehensive overview of the thermal characteristics of SbI₃, including its key thermodynamic parameters, stability under various conditions, and detailed experimental protocols for its synthesis and analysis.

Thermal Properties of SbI₃

Antimony triiodide is a ruby-red crystalline solid at standard conditions.[3] Its thermal behavior is characterized by a relatively low melting point and a tendency to sublimate at temperatures above 100°C. The key quantitative thermal data for SbI₃ are summarized in Table 1.

Table 1: Summary of Thermal and Physical Properties of SbI₃

| Property | Value | Units | Notes / References |

| Melting Point | 170.5 - 171 | °C | |

| Boiling Point | 401 - 401.6 | °C | [3] |

| Density | 4.92 | g/cm³ | at 25 °C |

| Heat Capacity (Cₚ) | 96 (solid) 144 (liquid) 81.6 (gas) | J/(mol·K) | [1][4] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -100.4 | kJ/mol | [1] |

| Enthalpy of Fusion (ΔfusH) | 22.8 | kJ/mol | |

| Enthalpy of Vaporization (ΔvapH) | 68.6 | kJ/mol | at boiling point (401 °C)[4] |

| Enthalpy of Sublimation (ΔsubH) | 128.48 | kJ/mol | Measured at -20 to 47 °C[5] |

| Vapor Pressure | 1 | mm Hg | at 163.6 °C |

| Thermal Conductivity | Not Reported | W/(m·K) | Data for SbI₃ is not readily available. For context, elemental antimony's thermal conductivity is ~24.4 W/(m·K). |

Note on Enthalpy of Sublimation/Vaporization: The significant difference in reported enthalpy values is likely due to the different temperature ranges over which they were measured. The higher value corresponds to sublimation from the solid state at low temperatures, while the lower value is for vaporization from the liquid state at the boiling point.[4][5]

Thermal Stability and Decomposition

The stability of SbI₃ is highly dependent on the surrounding environmental conditions, including temperature, atmosphere, and exposure to light.

-

Reaction with Air and Water: SbI₃ is sensitive to moisture and air. It readily hydrolyzes in water and can be decomposed by atmospheric moisture, forming antimony oxyiodide (SbOI).[4] This reactivity necessitates handling and storage in a dry, inert atmosphere (e.g., in a glovebox or desiccator).

-

Thermal Decomposition: When heated to decomposition, SbI₃ emits highly toxic fumes of antimony and hydrogen iodide.[4] Under fire conditions, hazardous decomposition products include hydrogen iodide and antimony oxides.[4]

-

Photostability: The compound is known to be sensitive to light. Photodecomposition (or photo-oxidation) has been observed, particularly when SbI₃ is dissolved in organic solvents like toluene (B28343).[4] Therefore, synthesis and storage should be performed in flasks protected from light (e.g., wrapped in aluminum foil).

Crystal Structure and Phase Behavior

At ambient conditions, SbI₃ typically crystallizes in a rhombohedral system with the space group R-3.[7] Its structure is described as a quasi-molecular layered crystal, where layers are held together by weak van der Waals forces.[7] This layered nature is common among iodides of heavier main group elements.[1] In the solid state, each antimony center is surrounded by an octahedron of six iodide ligands.[1]

While the rhombohedral structure is most common, a monoclinic phase (space group P2₁/c) has also been reported.[7] There is no evidence of temperature-induced solid-state phase transitions below the melting point, a property that simplifies melt-based crystal growth techniques.[8] However, some reports note the existence of yellowish-green modifications in addition to the typical ruby-red crystals, which may suggest thermochromic behavior or the presence of different polymorphs.[4][9]

Experimental Methodologies

This section details common experimental protocols for the synthesis and thermal characterization of SbI₃.

Synthesis of SbI₃ via Direct Reaction in Solvent

This method allows for a controlled reaction between the elements, avoiding the violent reaction that can occur with neat reactants.[3][10]

-

Preparation: Add a stoichiometric amount of antimony powder to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be wrapped in aluminum foil to protect the light-sensitive product.

-

Solvent Addition: Add a dry, inert solvent such as toluene or benzene (B151609) to create a suspension of the antimony powder.

-

Iodine Addition: Dissolve the corresponding stoichiometric amount of iodine in the same solvent and add it slowly to the antimony suspension.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete when the characteristic violet color of iodine vapor is no longer visible in the refluxing solvent.

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature, which will induce the crystallization of ruby-red SbI₃ crystals.

-

Isolation: Filter the crystals from the solution using a Büchner or Hirsch funnel. Wash the crystals with a small amount of cold, fresh solvent.

-

Drying: Dry the product under vacuum or in a desiccator to remove residual solvent. All handling of the final product should be done in an inert atmosphere.

Thermal Analysis Protocols

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[11]

-

Sample Preparation: Place 5-10 mg of finely ground SbI₃ powder into an alumina (B75360) or platinum TGA crucible.

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the sample mass (%) versus temperature. The onset temperature of mass loss indicates the beginning of sublimation or decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

DSC measures the heat flow into or out of a sample during a temperature change, used to determine melting points, phase transitions, and enthalpies of fusion.[12]

-

Sample Preparation: Hermetically seal 2-5 mg of SbI₃ powder in an aluminum DSC pan inside an inert atmosphere glovebox to prevent reaction with air.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Heat from 25°C to 200°C at a rate of 10 °C/min.

-

Cool back to 25°C at 10 °C/min.

-

-

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the heating curve. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Vapor Pressure Measurement by Knudsen Effusion

The Knudsen effusion method is used to measure the vapor pressure of solids with low volatility.[13]

-

Sample Preparation: Load a small amount of SbI₃ into a Knudsen cell, which is a chamber with a very small orifice of known area.[5]

-

Instrument Setup: Mount the Knudsen cell in a high-vacuum chamber (e.g., an MBE system).[5]

-

Measurement:

-

Heat the cell to a precise, stable temperature to allow the vapor pressure inside the cell to reach equilibrium.

-

A small amount of vapor effuses through the orifice as a molecular beam.

-

Measure the rate of mass loss over time (e.g., using an integrated vacuum microbalance) or the flux of effusing vapor (e.g., using a mass spectrometer).[14][15]

-

-

Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz equation. By performing measurements at various temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[13]

Conclusion

Antimony triiodide possesses well-defined thermal properties that are crucial for its application in advanced materials. It is a crystalline solid with a melting point of approximately 171°C and a boiling point of 401°C. While thermally stable in inert environments, its pronounced sensitivity to air, moisture, and light necessitates careful handling and storage procedures. The decomposition pathways lead to different products depending on the conditions, highlighting the importance of atmospheric control during high-temperature processing. The provided experimental protocols for synthesis and analysis offer a standardized framework for researchers working with this versatile compound.

References

- 1. Antimony triiodide - Wikipedia [en.wikipedia.org]

- 2. Antimony Iodide [ahpmat.com]

- 3. WebElements Periodic Table » Antimony » antimony triiodide [winter.group.shef.ac.uk]

- 4. Antimony Triiodide | I3Sb | CID 24630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermochromism - Wikipedia [en.wikipedia.org]

- 10. WebElements Periodic Table » Antimony » antimony triiodide [webelements.co.uk]

- 11. nexus-analytics.com.my [nexus-analytics.com.my]

- 12. tainstruments.com [tainstruments.com]

- 13. Knudsen cell - Wikipedia [en.wikipedia.org]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. pragolab.cz [pragolab.cz]

Unveiling the Optical Properties of Antimony(III) Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical absorption spectrum of Antimony(III) iodide (SbI3), a semiconductor material of significant interest for various optoelectronic applications. This document summarizes key quantitative data, details experimental protocols for its characterization, and presents a visual representation of the experimental workflow.

Core Optical Properties of this compound

This compound is a layered semiconductor known for its distinct optical properties. The material typically appears as ruby-red crystals.[1] Its optical absorption profile is characterized by a sharp absorption edge in the visible region, which is a key determinant of its semiconductor bandgap.

Quantitative Data Summary

The optical bandgap of this compound has been determined by various experimental and theoretical methods. The reported values show some variation depending on the crystalline phase and the measurement technique. A summary of the key quantitative data is presented in the tables below.

| Parameter | Value (eV) | Crystal Structure/Method |

| Direct Bandgap | 2.1 - 2.3 | Thin Films from Iodization of Antimony Sulfide[2] |

| Indirect Bandgap | ~2.16 | Density Functional Theory (DFT) Calculation[3] |

| Optical Bandgap | 2.49 | Optical Absorption Spectroscopy (Monoclinic Phase)[4] |

| Absorption Edge | ~2.15 | From Transmittance Spectrum (cutoff at ~576 nm) |

Experimental Protocols

The accurate determination of the optical absorption spectrum of this compound relies on meticulous sample preparation and precise measurement techniques. This section outlines the key experimental methodologies cited in the literature.

Synthesis of this compound Samples

High-quality samples, either as thin films or single crystals, are essential for reliable optical measurements.

1. Thin Film Synthesis via Iodization of Antimony Sulfide (B99878): A facile method for producing SbI3 thin films involves the iodization of chemically deposited antimony sulfide (Sb2S3) thin films. This process yields hexagonal SbI3 thin films with a compact and granular surface morphology.[2]

2. Single Crystal Growth via the Bridgman Method: The Bridgman method is a widely used technique for growing large, high-quality single crystals of various materials, including metal halides. The process involves melting the raw material in a crucible and slowly passing it through a controlled temperature gradient to facilitate directional solidification. This method is suitable for growing SbI3 crystals for detailed optical and electronic characterization.[5]

Measurement of the Optical Absorption Spectrum

The optical absorption spectrum is typically measured using a UV-Vis spectrophotometer.

1. Sample Preparation for Measurement:

-

Substrate: For thin film measurements, quartz substrates are ideal due to their high transparency in the UV and visible regions.

-

Cleaning: Substrates must be meticulously cleaned to remove any organic residues or particulates. A common procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of inert gas (e.g., nitrogen). A final UV-ozone treatment can be used to remove any remaining organic contaminants and improve the wettability of the substrate surface.

2. Spectrophotometer Setup and Measurement:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

-

Wavelength Range: The spectrum is typically recorded over a wavelength range that covers the absorption edge of SbI3, for instance, from 300 nm to 800 nm.

-

Reference Measurement: A baseline or reference spectrum is recorded using a blank substrate (e.g., a clean quartz slide) to account for any absorption or reflection losses from the substrate itself.

-

Sample Measurement: The SbI3 sample (thin film on the substrate or a thin, cleaved single crystal) is then placed in the sample beam path, and the absorbance or transmittance is measured. The absorbance (A) is calculated from the transmittance (T) using the formula A = -log(T).

-

Data Analysis: The optical bandgap (Eg) can be determined from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) by the equation (αhν)^n = A(hν - Eg), where 'n' depends on the nature of the electronic transition (n=2 for a direct bandgap and n=1/2 for an indirect bandgap).

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental procedures described above.

References

Probing the Frontiers of Material Science: A Technical Guide to the High-Pressure Phase Transitions of Antimony Triiodide (SbI₃)

For Immediate Release – This whitepaper provides a comprehensive technical overview of the structural and electronic transformations in Antimony Triiodide (SbI₃) under high-pressure conditions. Tailored for researchers, material scientists, and professionals in related fields, this document synthesizes current experimental findings, details the methodologies for high-pressure inquiry, and presents key data in a structured format for advanced study and application.

Introduction to Antimony Triiodide (SbI₃) at Ambient Conditions

Antimony triiodide (SbI₃) is a layered, quasi-molecular crystal that has garnered significant interest as a two-dimensional (2D) metal-halide semiconductor.[1][2] At ambient pressure, SbI₃ crystallizes in a rhombohedral system belonging to the R-3 space group.[2] This structure is characterized by layers of I-Sb-I "sandwiches" held together by strong covalent-ionic bonds, while adjacent layers are stacked along the c-axis, linked by weak van der Waals forces.[2] As a wide bandgap semiconductor with an energy gap of approximately 2.2 eV, SbI₃ presents a compelling platform for fundamental physical studies and optoelectronic device exploration.[2][3]

The application of high pressure serves as a powerful and precise tool to modulate the crystalline and electronic structures of materials, often inducing novel phase transitions and uncovering new physical phenomena.[1][2]

High-Pressure Structural Transformation of SbI₃

Upon the application of hydrostatic pressure, SbI₃ undergoes a significant and well-documented structural phase transition. Experimental and theoretical studies have consistently shown that the ambient rhombohedral phase transforms into a monoclinic structure.[2][4]

Phase I (Ambient Pressure): Rhombohedral (R-3)

-

The initial phase is stable from ambient pressure up to the transition point.

-

Characterized by its layered molecular crystal nature.[2]

Phase II (High Pressure): Monoclinic (P2₁/c)

-

Synchrotron X-ray diffraction and Raman scattering measurements confirm a transition to the monoclinic P2₁/c phase above 4.0 GPa.[2]

-

Theoretical first-principles calculations predict this structural transformation to occur at approximately 6.5 GPa, showing good agreement with experimental findings.[4]

-

This transition is associated with a shift from a molecular to a more ionic crystal character, indicating fundamental changes in the nature of the chemical bonding under compression.[2]

The transition is accompanied by observable changes in the material's vibrational properties. High-pressure Raman spectroscopy reveals that beyond 3.4 GPa, Raman peaks begin to shift toward higher wavenumbers. By 10.3 GPa, certain vibrational modes disappear entirely, and the remaining peaks broaden, signaling a significant rearrangement of the crystal lattice.

Quantitative Data Summary

The precise characterization of material properties during phase transitions is critical. The following tables summarize the key structural and electronic parameters for SbI₃ in its ambient and high-pressure phases.

Table 1: Crystal Structure and Properties of SbI₃ Phases

| Property | Phase I (Ambient Pressure) | Phase II (High Pressure) |

| Crystal System | Rhombohedral (Trigonal) | Monoclinic |

| Space Group | R-3[2] | P2₁/c[2][4] |

| Transition Pressure | N/A | > 4.0 GPa (Experimental)[2] ~6.5 GPa (Theoretical)[4] |

| Band Gap | ~2.2 eV[2] | Becomes metallic at ~55 GPa[4] |

| Nature of Bonding | Covalent-ionic (molecular)[2] | More ionic[2] |

Table 2: Lattice Parameters for the High-Pressure Monoclinic (P2₁/c) Phase

Note: These are representative theoretical values for the P2₁/c structure. Experimental values vary with pressure.

| Lattice Parameter | Value |

| a | 7.59 Å[5] |

| b | 11.50 Å[5] |

| c | 8.86 Å[5] |

| β (angle) | 109.83º[5] |

| Unit Cell Volume | 727.18 ų[5] |

Studies have shown a continuous decrease in the lattice constants and the volume per formula unit as pressure increases, with a notable volume collapse of approximately 4.3% at the transition to the P2₁/c phase.[1][4]

Experimental Methodologies

The investigation of materials under extreme conditions requires specialized equipment and precise protocols. The primary techniques used to study SbI₃ phase transitions are detailed below.

High-Pressure Generation: The Diamond Anvil Cell (DAC)

The cornerstone of modern high-pressure science is the Diamond Anvil Cell (DAC) . This device generates immense pressures in a minute sample volume by compressing it between the culets (tips) of two gem-quality diamonds.

-

Principle of Operation: A force is applied to the large parallel faces of the diamonds, which is concentrated over the tiny area of the culets, generating pressures that can exceed several hundred gigapascals (GPa).[6]

-

Sample Containment: The sample, along with a pressure-transmitting medium and a pressure calibrant, is placed in a small hole drilled in a metal gasket. The gasket is positioned between the diamond culets.

-

Pressure-Transmitting Medium (PTM): To ensure hydrostatic (uniform) pressure on the sample, a PTM is used. Common PTMs include silicone oil, methanol-ethanol mixtures, or inert gases like helium and argon, which remain fluid at high pressures. The choice of PTM is crucial as it can influence the observed transition behavior.[7]

-

Pressure Calibration: The pressure inside the DAC is typically measured in-situ using the ruby fluorescence method . A small ruby chip is included with the sample. A laser excites the ruby, and the wavelength shift of its fluorescence lines (R1 and R2) is directly correlated to the pressure.[8]

In-Situ Characterization Techniques

Because diamonds are transparent to a wide range of electromagnetic radiation, various analytical probes can be used to study the sample while it is under pressure.[6]

-

Synchrotron X-ray Diffraction (XRD): This is the most definitive technique for determining crystal structure.[6] High-brilliance X-rays from a synchrotron source are required to penetrate the diamond anvils and diffract from the microscopic sample.[6]

-

Protocol: A finely focused, monochromatic X-ray beam is directed at the sample within the DAC. The diffracted X-rays are collected by an area detector. The resulting diffraction pattern (a series of rings or spots) provides a fingerprint of the crystal lattice. By analyzing the positions and intensities of these diffraction peaks, the crystal system, space group, and lattice parameters can be determined as a function of pressure.[6][9]

-

-

Raman Spectroscopy: This technique probes the vibrational modes (phonons) of a material, which are highly sensitive to changes in crystal structure, bonding, and symmetry.

-

Protocol: A monochromatic laser is focused on the sample inside the DAC. The scattered light is collected and analyzed. The energy shifts in the scattered light correspond to the vibrational frequencies of the crystal lattice. The appearance, disappearance, or frequency shift of Raman peaks provides strong evidence for a phase transition.[10][11]

-

Visualized Workflows and Processes

To clarify the relationships between concepts and experimental procedures, the following diagrams are provided.

Caption: SbI₃ phase transition pathway under pressure.

Caption: Experimental workflow for high-pressure studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. High Pressure X-Ray Crystallography With the Diamond Cell at NIST/NBS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diamond anvil cell method successfully implemented for structural studies | MGML.eu [mgml.eu]

- 10. scispace.com [scispace.com]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

An In-depth Technical Guide to the Lewis Acidity of Antimony(III) Iodide

Executive Summary

Antimony(III) iodide (SbI₃) is a p-block element halide notable for its pronounced Lewis acidic character. This technical guide provides a comprehensive overview of the Lewis acidity of SbI₃, detailing its electronic origins, quantitative assessment, and applications. While specific quantitative metrics such as the Gutmann-Beckett Acceptor Number (AN) and Fluoride (B91410) Ion Affinity (FIA) are not extensively reported in the literature for SbI₃, its Lewis acidity is well-established through the formation of stable adducts with various Lewis bases. This document summarizes the available thermodynamic data for these interactions, provides detailed experimental protocols for the synthesis of SbI₃ and the characterization of its Lewis acidic properties, and explores its utility in materials science and as a potential catalyst in organic synthesis.

Introduction to this compound (SbI₃)

This compound, also known as triiodostibane, is a ruby-red crystalline solid with the chemical formula SbI₃.[1] In its gaseous state, SbI₃ adopts a trigonal pyramidal geometry, as predicted by VSEPR theory, due to the presence of a stereochemically active lone pair of electrons on the antimony center.[1] In the solid state, the antimony atom is coordinated to six iodide ligands in a distorted octahedral arrangement.[1] As a member of the pnictogen trihalides, SbI₃ is recognized for its ability to function as an electron pair acceptor, or Lewis acid. This property is fundamental to its chemistry, enabling its use as a catalyst, a precursor in materials science for semiconductors and photovoltaics, and in the synthesis of antimony-based pharmaceuticals.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |